5-Hydroxyquinoline

Catalog No.
S885098
CAS No.
578-67-6
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyquinoline

CAS Number

578-67-6

Product Name

5-Hydroxyquinoline

IUPAC Name

quinolin-5-ol

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)O

Synonyms

5-Quinolinol; 5-Hydroxyquinoline; NSC 405729;

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1

Metal Chelator and Antioxidant:

-Hydroxyquinoline possesses chelating properties, meaning it can bind to metal ions. This makes it useful in various research settings:

  • Studying metal-protein interactions: By binding to specific metal ions in proteins, 5-hydroxyquinoline can help researchers understand the role of these metals in protein function and activity. Source:
  • Antioxidant activity: 5-hydroxyquinoline exhibits antioxidant properties, scavenging free radicals that can damage cells. This makes it potentially valuable for studying oxidative stress and its role in various diseases. Source:

Organic Synthesis and Material Science:

-Hydroxyquinoline serves as a precursor and intermediate in the synthesis of various organic compounds. Additionally, its unique properties make it relevant in material science research:

  • Synthesis of pharmaceuticals: 5-Hydroxyquinoline can be used as a starting material for the synthesis of certain drugs and drug candidates. Source:
  • Pigment and dye production: 5-Hydroxyquinoline is utilized in the production of certain pigments and dyes used in various industries. Source:
  • Development of functional materials: The chelating and electrical properties of 5-hydroxyquinoline make it potentially useful in the development of functional materials like sensors and catalysts.

Biological Research and Potential Therapeutic Applications:

Emerging research explores the potential therapeutic applications of 5-hydroxyquinoline:

  • Antiparasitic and antifungal properties: Studies suggest 5-hydroxyquinoline may possess antiparasitic and antifungal activity, warranting further investigation for potential drug development. Source:
  • Anti-cancer research: Preliminary research suggests 5-hydroxyquinoline might exhibit anti-cancer properties, but more research is needed to understand its mechanisms and potential for therapeutic applications. Source:

5-Hydroxyquinoline is a colorless to yellow crystalline solid []. It is naturally occurring but can also be synthesized in laboratories. The compound finds use as a precursor, intermediate, and chelating agent in various scientific fields [].


Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline consists of a fused benzene and pyridine ring system with a hydroxyl group attached to the fifth carbon atom of the pyridine ring. This structure grants the molecule several key features:

  • Heterocyclic: The presence of both nitrogen and oxygen atoms in the rings makes it a heterocyclic compound.
  • Aromatic character: The arrangement of atoms within the rings allows for delocalization of electrons, granting aromatic character and stability.
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules, influencing its solubility and interactions.

Chemical Reactions Analysis

5-Hydroxyquinoline can be involved in various chemical reactions, including:

  • Synthesis: Several methods exist for synthesizing 5-Hydroxyquinoline. A common approach involves the reaction of aniline with various cyclocondensation reagents like acetoacetic acid or diketones [].
  • Complexation: The hydroxyl group and nitrogen atom in the molecule allow it to act as a chelating agent, forming complexes with metal ions. This property makes it useful in separating and analyzing metals [].

(Due to safety concerns, it is not recommended to perform these reactions without proper training and a controlled laboratory environment)


Physical And Chemical Properties Analysis

  • Melting point: 223-226 °C (lit.) [].
  • Boiling point: 264.27 °C (rough estimate) [].
  • Density: 1.1555 (rough estimate) [].
  • Solubility: Soluble in DMSO, Methanol, slightly soluble in water (416.5mg/L at 20°C) [].
  • Stability: Light sensitive, may darken on storage. Recommended storage conditions include a dark place, inert atmosphere, and room temperature [].

While 5-Hydroxyquinoline itself does not possess a well-defined biological mechanism of action, its metal chelating properties can influence various biological processes. For instance, it can:

  • Chelate iron: By chelating iron ions, it can potentially disrupt iron-dependent processes in certain microorganisms [].

XLogP3

1.4

Dates

Modify: 2023-08-15

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